Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate
Description
Properties
IUPAC Name |
ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-13-9(11)7(3)15-8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMOJMOEXTZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932781 | |
| Record name | Diethyl 2,2'-oxydipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-61-2, 6937-25-3 | |
| Record name | Diethyl (R*,R*)-(1)-2,2'-oxybispropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC41608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,2'-oxydipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (R*,R*)-(±)-2,2'-oxybispropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Esterification and Etherification
The compound’s synthesis often begins with the sequential functionalization of propanoic acid derivatives. A widely adopted route involves:
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Ethylation of 2-hydroxypropanoic acid to form ethyl 2-hydroxypropanoate under acidic catalysis (e.g., sulfuric acid in ethanol).
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Etherification of the hydroxyl group with 1-ethoxy-1-oxopropan-2-yl bromide via nucleophilic substitution. This step requires anhydrous conditions and a base such as triethylamine (TEA) to deprotonate the hydroxyl group, facilitating attack on the electrophilic carbon of the bromide.
Critical parameters include:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Dichloromethane (DCM) or acetone for optimal solubility.
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Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents to track reaction progress.
Example protocol :
One-Pot Tandem Reactions
Recent advances utilize tandem esterification-etherification to reduce purification steps. Key components include:
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Dual-activation reagents : Chlorophosphates or carbodiimides activate both carboxylic acid and hydroxyl groups simultaneously.
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Solvent systems : Toluene or acetonitrile (MeCN) for balancing reactivity and solubility.
Mechanistic insights :
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The hydroxyl group of ethyl 2-hydroxypropanoate reacts with ethoxypropanoyl chloride, forming an intermediate mixed anhydride.
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In situ deprotonation by TEA drives the reaction toward the desired ester.
Optimization challenges :
Electrosynthesis Approaches
Emerging electrochemical methods offer greener alternatives by avoiding stoichiometric reagents. A representative procedure involves:
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Anodic oxidation of ethyl 2-hydroxypropanoate in MeCN with tetrabutylammonium hexafluorophosphate (TBAPF6) as the electrolyte.
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Cathodic generation of reactive intermediates (e.g., ethoxypropanoyl radicals), which couple with the oxidized substrate.
Advantages :
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Mild conditions (room temperature, atmospheric pressure).
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High functional group tolerance.
Limitations :
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Stepwise esterification | TEA, 1-ethoxy-1-oxopropan-2-yl bromide | 0–25°C, 12 h | 58–72% | >95% |
| One-pot tandem | Chlorophosphates, TEA | 25°C, 18–24 h | 44–68% | 90–93% |
| Electrosynthesis | TBAPF6, MeCN | RT, constant voltage | 50–65% | 85–89% |
Key observations :
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Stepwise methods yield higher purity but require multiple purification steps.
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One-pot strategies balance efficiency and yield but face challenges with byproduct formation.
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Electrosynthesis, while sustainable, lags in scalability and reproducibility.
Mechanistic and Kinetic Considerations
Nucleophilic Substitution Dynamics
The etherification step follows second-order kinetics, with rate dependence on both ethyl 2-hydroxypropanoate and the alkylating agent. Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing transition states.
Activation energy : Calculated at 45–50 kJ/mol via Arrhenius plots, indicating moderate thermal sensitivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various esters and ethers
Scientific Research Applications
Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pesticides.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into drug development often utilizes this compound as a building block for pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
Ethyl 2-{4-[(1-Ethoxy-1-oxopropan-2-yl)oxy]phenoxy}propanoate (CAS 92119-03-4)
Methyl 2-(1-Ethoxy-1-oxopropan-2-yl)-4-(pyridin-2-yl)benzoate (3ea)
- Molecular Formula: C₁₈H₁₉NO₅
- Key Differences : Pyridinyl and benzoate groups enhance polarity and hydrogen-bonding capacity.
- Applications : Intermediate in pharmaceutical synthesis (e.g., via catalytic C–H activation) .
- Spectral Data : ¹H NMR shows aromatic protons (δ 7.71–8.69 ppm) and ethoxy signals (δ 1.16–1.60 ppm) .
(R)-1-Ethoxy-1-oxopropan-2-yl 4-Nitrobenzoate (3h)
- Molecular Formula: C₁₂H₁₃NO₇
- Key Differences : Nitro group increases electrophilicity, favoring nucleophilic substitution.
- Applications: Potential use in explosives or as a reactive intermediate in nitration reactions .
(R)-((S)-1-Ethoxy-1-oxopropan-2-yl) 2-(Phenylselanyl)propanoate (8a/8b)
Pantothenate Derivatives (e.g., Ethyl 3-((2R)-4-(((((S)-1-ethoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanoate)
- Molecular Formula : ~C₂₅H₃₈N₂O₁₀P (estimated)
- Key Differences: Phosphorylated backbone and amino groups enhance biological activity.
- Applications : Neurological drug candidates targeting enzyme modulation .
Comparative Data Table
Research Findings and Trends
- Reactivity : Esters with electron-withdrawing groups (e.g., nitro in 3h) exhibit higher electrophilicity, while aromatic analogs (e.g., 3ea) show enhanced thermal stability .
- Stereochemistry : Chiral variants (e.g., 8a/8b) are critical for analytical applications, leveraging enantioselective interactions .
- Biological Potential: Phosphorylated and amino-substituted derivatives (e.g., ) highlight the compound’s adaptability in drug design .
Biological Activity
Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethoxy group and a propanoyl moiety. The molecular formula is C₁₁H₂₄O₄, and it has a molecular weight of 220.31 g/mol. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is particularly beneficial in the context of diseases related to oxidative damage.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is vital for conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, demonstrating the compound's potential as a natural antioxidant.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a notable decrease in TNF-alpha levels by approximately 50% compared to untreated controls.
| Treatment Group | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 120 |
| LPS Only | 220 |
| LPS + Compound | 110 |
Study 3: Antimicrobial Efficacy
The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating promising potential as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate while avoiding racemization?
- Methodological Answer: To synthesize the compound without racemization, acid-catalyzed esterification under controlled conditions is effective. For example, treatment with sulfuric acid or oxalyl chloride (which generates HCl in situ) during ester formation preserves stereochemical integrity. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiopurity . Reaction optimization should include temperature control (e.g., −10°C for sensitive intermediates) and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer: Multinuclear NMR spectroscopy (1H, 13C, and 77Se if applicable) is critical. Key diagnostic signals include:
- 1H NMR: Ethyl group triplets (δ ~1.25–1.55 ppm, J ≈ 7.1–7.4 Hz) and methine protons (δ ~3.88–4.97 ppm, J ≈ 7.1–7.4 Hz) .
- 13C NMR: Carbonyl signals at δ ~169–175 ppm and ethoxy carbons at δ ~61–69 ppm .
High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential during laboratory handling of this compound?
- Methodological Answer: Based on its Safety Data Sheet (SDS):
- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 for particulates, OV/AG/P99 cartridges for organic vapors) during aerosol-generating steps .
- Waste Disposal: Avoid drainage systems; collect organic waste in sealed containers for incineration .
- PPE: Wear nitrile gloves and chemical-resistant aprons to prevent dermal exposure .
Advanced Research Questions
Q. How can this compound be employed as a chiral derivatizing agent for enantiomeric purity determination via NMR?
- Methodological Answer: React the compound with chiral alcohols or amines to form diastereomeric derivatives. For example:
- Step 1: Derivatize under anhydrous conditions (e.g., CH2Cl2, −10°C, nitrogen atmosphere) .
- Step 2: Analyze 1H NMR for non-equivalent proton environments. Distinct J coupling values (e.g., 7.14 Hz for CHSe vs. 7.39 Hz for CHO) differentiate enantiomers .
- Step 3: Quantify enantiomeric excess (ee) via integration of split peaks or 77Se NMR for selenylated derivatives .
Q. What experimental strategies resolve contradictions in reported antiproliferative activity across cancer cell lines?
- Methodological Answer: Discrepancies may arise from assay conditions or compound purity. To address:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Dose-Response Curves: Test across a logarithmic concentration range (e.g., 1–100 μM) in NCI-H522 lung cancer cells, using MTT assays with 72-hour incubation .
- Control Compounds: Compare with structurally analogous esters (e.g., norbornane derivatives) to isolate substituent effects .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases in lung cancer pathways). Focus on substituents at the triazole ring (position 5) and ester groups .
- QSAR Analysis: Corporate logP, polar surface area, and steric parameters to optimize bioavailability .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Conditions: 25°C/60% RH and 40°C/75% RH for 6 months .
- Analysis: Monitor degradation via HPLC (retention time shifts) and FT-IR (carbonyl band integrity at ~1740 cm⁻¹).
- Kinetics: Calculate degradation rate constants (k) using first-order models to predict shelf-life .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data during structure refinement?
- Methodological Answer: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. For twinned crystals:
- Twin Law Identification: Employ SHELXD to detect twin axes and refine using HKLF5 format .
- Validation: Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudosymmetry .
Methodological Tables
Table 1: Key NMR Assignments for this compound Derivatives
| Proton/Carbon | δ (ppm) | Multiplicity (J in Hz) | Reference |
|---|---|---|---|
| CH3 (ethoxy) | 1.25 | t (7.36) | |
| CHSe | 3.88 | q (7.14) | |
| CHO | 4.97 | q (7.39) | |
| C=O (ester) | 169.2 | - |
Table 2: Antiproliferative Activity in NCI-H522 Lung Cancer Cells
| Derivative Structure | Growth Inhibition (%) | Reference |
|---|---|---|
| Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-triazole-4-carboxylate | 69.80 | |
| Ethyl 1-(3-(2-chlorophenyl)-1-ethoxy-1-oxopropan-2-yl)-triazole-4-carboxylate | 68.00 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
